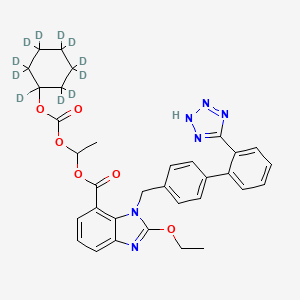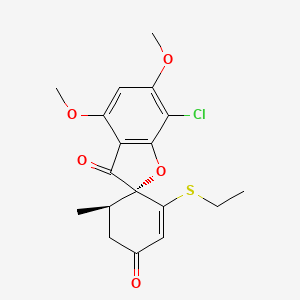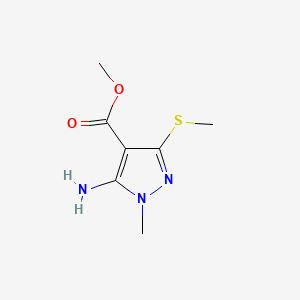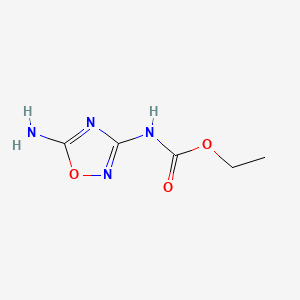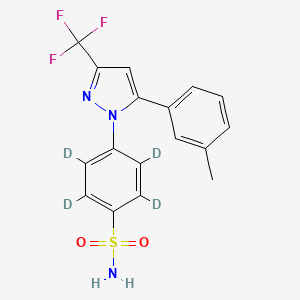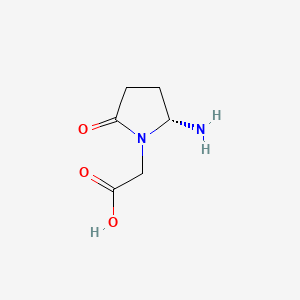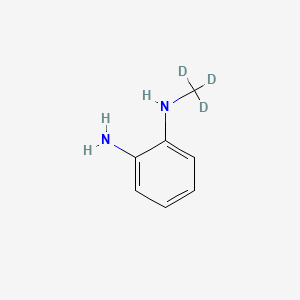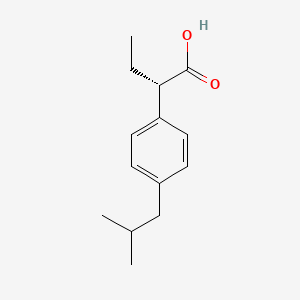
(S)-Butibufen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Butibufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acid derivatives. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions and pain management. The compound is characterized by its chiral center, which gives rise to its (S)-enantiomer, the active form responsible for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butibufen typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate arylpropionic acid derivative.
Chiral Resolution: The racemic mixture of butibufen is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Chemical Synthesis: The chemical synthesis involves the reaction of the arylpropionic acid derivative with suitable reagents under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the starting material are synthesized and subjected to chiral resolution.
Purification: The (S)-enantiomer is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (S)-Butibufen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Butibufen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of chiral resolution and enantioselective synthesis.
Biology: Research on this compound focuses on its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: The compound is studied for its therapeutic potential in treating inflammatory diseases, pain management, and its pharmacokinetics.
Industry: this compound is used in the development of new NSAIDs and in the study of drug delivery systems.
Mechanism of Action
(S)-Butibufen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound primarily targets COX-1 and COX-2 enzymes, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness: (S)-Butibufen is unique due to its specific chiral center, which contributes to its enantioselective activity. Unlike some other NSAIDs, this compound has a distinct pharmacokinetic profile and may offer advantages in terms of efficacy and safety in certain patient populations.
Properties
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149646-92-4 |
Source


|
| Record name | Butibufen, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149646924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTIBUFEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1BJ250VCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

